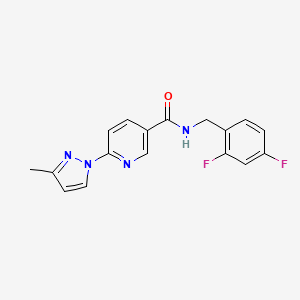

N-(2,4-difluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-difluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide, also known as DFP-10917, is a small molecule inhibitor that has shown potential as an anti-cancer agent.

Scientific Research Applications

NAD+ Precursors and Neuroprotection

Research has shown that nicotinamide, a related compound to N-(2,4-difluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide, as a precursor of nicotinamide adenine dinucleotide (NAD+), plays a significant role in cellular metabolism, energy production, and neuroprotection. Nicotinamide has been investigated for its potential neuroprotective effects in various studies, indicating its benefits in preserving and enhancing neurocognitive function. This includes potential applications in preventing age-related cognitive decline, Alzheimer's disease, and other neurodegenerative conditions (Rennie et al., 2015).

Metabolic and Epigenetic Regulation

Nicotinamide N-methyltransferase (NNMT), an enzyme that interacts closely with nicotinamide-related compounds, plays a crucial role at the intersection of cellular metabolism and epigenetic regulation. Research suggests that NNMT influences various pathological conditions through its involvement in one-carbon metabolism, affecting cell methylation balance and NAD+ levels. This indicates a complex regulatory network where NNMT and related compounds might contribute to the development or treatment of metabolic disorders and cancers (Roberti et al., 2021).

Anti-inflammatory and Antimicrobial Properties

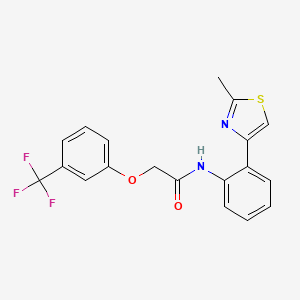

Compounds structurally related to N-(2,4-difluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide, specifically trifluoromethylpyrazoles, have been recognized for their anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially on certain positions of the pyrazole nucleus, is associated with a variation in the activity profile of these compounds. This underscores the potential of such derivatives in developing novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur et al., 2015).

Anticancer Potential

Nicotinic acid and its derivatives, including compounds similar to N-(2,4-difluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide, have been extensively studied for their anticancer potential. Research highlights the wide range of biological properties displayed by nicotinamide derivatives, encouraging the development of efficient anticancer drugs. These compounds have shown prominent pharmacological effects, such as anti-inflammatory, analgesic, antidepressant, and notably, anticancer activities (Jain et al., 2020).

Mechanism of Action

Target of Action

The primary target of F3406-8177 is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 mediates the pH-dependent fusion in the endosome compartment, which is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .

Mode of Action

F3406-8177 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This interference prevents the release of the virus ribonucleoprotein into the cell cytoplasm, thereby inhibiting the initiation of transcription and replication of the virus genome .

Result of Action

The result of F3406-8177’s action is the inhibition of LCMV multiplication . By preventing the virus from entering host cells, the compound effectively stops the virus from replicating and spreading, thereby limiting the progression of the infection .

Action Environment

The efficacy and stability of F3406-8177 may be influenced by various environmental factors. These could include the pH of the endosome compartment, as the compound’s mechanism of action involves interfering with a pH-dependent process . .

properties

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]-6-(3-methylpyrazol-1-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4O/c1-11-6-7-23(22-11)16-5-3-13(10-20-16)17(24)21-9-12-2-4-14(18)8-15(12)19/h2-8,10H,9H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEOELHTVYJIAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2927464.png)

![2,6-Dichloro-4-[(E)-2-[6-[methyl(propan-2-yl)amino]pyridin-3-yl]ethenyl]pyridine-3-carbonitrile](/img/structure/B2927466.png)

![Methyl 3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2927468.png)

![ethyl 4-(2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2927469.png)

![Tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2927472.png)

![N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

![3-Chloroimidazo[1,2-a]pyridine-6-sulfonyl chloride](/img/structure/B2927483.png)

![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2927485.png)

![(3Z)-1-benzyl-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2927486.png)